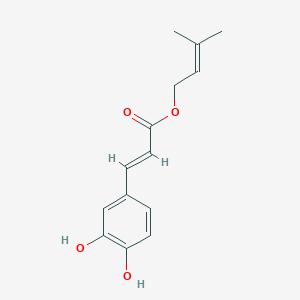
Prenylcaffeat
Übersicht
Beschreibung
Prenyl caffeate is a hydroxycinnamic acid . It is a natural product found in Populus szechuanica, Populus nigra, and Populus cathayana . The molecular formula of Prenyl caffeate is C14H16O4 .
Synthesis Analysis
Prenyl transfer reactions catalyzed by prenyltransferases represent the key steps in the biosynthesis and contribute significantly to the structural and biological diversity of these compounds .
Molecular Structure Analysis
The molecular weight of Prenyl caffeate is 248.27 g/mol . The IUPAC name is 3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate . The InChI is InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ .
Chemical Reactions Analysis
Prenyl caffeate is involved in various chemical reactions. The productions of isoprenoids are catalyzed by a group of enzymes known as prenyltransferases, such as farnesyltransferases, geranylgeranyltransferases, terpenoid cyclase, squalene synthase, aromatic prenyltransferase, and cis- and trans-prenyltransferases .
Physical And Chemical Properties Analysis
Prenyl caffeate has a density of 1.2±0.1 g/cm^3 . Its boiling point is 417.5±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.7±3.0 kJ/mol . The flash point is 156.1±20.8 °C . The index of refraction is 1.600 . The molar refractivity is 70.7±0.3 cm^3 .
Wissenschaftliche Forschungsanwendungen
Enzymatische Rolle bei der Prenylierung
Prenylcaffeat ist ein Produkt enzymatischer Reaktionen, an denen Prenyltransferasen beteiligt sind. Diese Enzyme sind Schlüsselenzyme sowohl im primären als auch im sekundären Stoffwechsel. Sie katalysieren die Übertragung von Prenylresten auf verschiedene Akzeptormoleküle, was maßgeblich zur strukturellen und biologischen Vielfalt von Verbindungen beiträgt .
Antioxidative Eigenschaften
Aufgrund seiner Struktur zeigt this compound antioxidative Aktivitäten. Es ist an der Neutralisierung freier Radikale beteiligt und schützt Zellen vor oxidativem Stress, was entscheidend für die Vorbeugung chronischer Krankheiten und des Alterns ist .
Antimikrobielle Aktivität
Forschungen haben gezeigt, dass prenylierte Verbindungen wie this compound antimikrobielle Eigenschaften besitzen. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe gegen eine Vielzahl von Krankheitserregern .
Pharmakologisches Potenzial
Die Modifizierung von Molekülen durch Prenylierung führt oft zu verbesserten pharmakologischen Aktivitäten. This compound, mit seiner Prenylgruppe, kann eine verbesserte Bioaktivität im Vergleich zu seinem nicht-prenylierten Gegenstück aufweisen, was es zu einem interessanten Thema in der Medikamentenentwicklung macht .
Anwendungen in der Lebensmittelindustrie
In der Lebensmittelindustrie kann this compound aufgrund seiner antimikrobiellen und antioxidativen Eigenschaften als natürliches Konservierungsmittel verwendet werden. Es kann dazu beitragen, die Haltbarkeit von Lebensmitteln zu verlängern und gleichzeitig deren Qualität zu erhalten .
Verwendung in der Kosmetikindustrie
Die antioxidativen Eigenschaften der Verbindung sind auch in der Kosmetikindustrie von Vorteil. This compound kann in Hautpflegeprodukten verwendet werden, um die Haut vor Umweltschäden zu schützen und die allgemeine Hautgesundheit zu verbessern .
Landwirtschaftliche Anwendungen
Als natürliche Verbindung mit antimikrobiellen Eigenschaften kann this compound in der Landwirtschaft verwendet werden, um Nutzpflanzen vor mikrobiellen Infektionen zu schützen und so den Bedarf an synthetischen Pestiziden zu reduzieren .
Verbesserung der Bioverfügbarkeit
Die Rolle von this compound bei der Verbesserung der Bioverfügbarkeit von Phenolverbindungen während der in-vitro-Gastrointestinalverdauung wurde untersucht. Diese Anwendung ist von Bedeutung für die Entwicklung von funktionellen Lebensmitteln und Nahrungsergänzungsmitteln .
Wirkmechanismus
Target of Action
Prenylated compounds, in general, have been shown to interact with a variety of biological targets, enhancing their bioactivities
Mode of Action
The mode of action of Prenyl caffeate involves the process of prenylation, a post-translational modification that plays a crucial role in cellular regulation . Prenylation involves the attachment of isoprene units to various acceptors, significantly contributing to the structural and biological diversity of these compounds .
Biochemical Pathways
Prenyltransferases, the enzymes responsible for prenylation, catalyze the transfer reactions of prenyl moieties from different prenyl donors to various acceptors . This process affects the biosynthesis of isoprenoids, a group of compounds that serve a variety of essential biological functions . The prenylation reactions can take place in a regular manner by connecting the prenyl moieties via their C-1 to an acceptor or in a reverse manner via their C-3 atoms .
Pharmacokinetics
A study on a similar compound, bornyl caffeate, found it to follow a three-compartment open model . The time to peak concentration (Tmax) and the maximum plasma concentration (Cmax) were found to be 0.53 h and 409.33 ng/mL, respectively
Result of Action
Prenylated compounds, including Prenyl caffeate, often demonstrate promising biological and pharmacological activities. They exhibit a wide range of biological activities such as cytotoxicity, antioxidant, and antimicrobial activities . These activities are often distinct from their non-prenylated precursors .
Action Environment
The action of Prenyl caffeate can be influenced by various environmental factors. For instance, encapsulation has been shown to improve the stability of bioactive extracts under gastrointestinal conditions, thereby enhancing their beneficial effect
Zukünftige Richtungen
Prenyl caffeate and other isoprenoids are structurally and functionally diverse and include dolichols, steroid hormones, carotenoids, retinoids, aromatic metabolites, the isoprenoid side-chain of ubiquinone, and isoprenoid attached signaling proteins . These enzymes are key in cellular processes and metabolic pathways, and they are expected to be potential targets in new drug discovery .
Eigenschaften
IUPAC Name |
3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYOHMFLCXENHR-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118971-61-2, 100884-13-7 | |
| Record name | (E)-3-Methylbut-2-en-1-yl 3-(3,4-dihydroxyphenyl)acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118971-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylallyl caffeic acid ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100884137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenyl cis-caffeate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



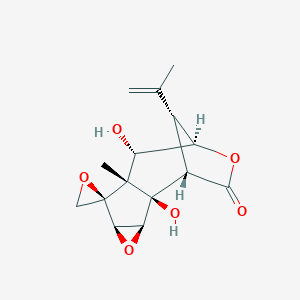
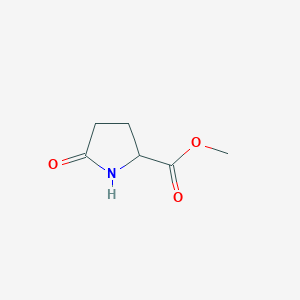

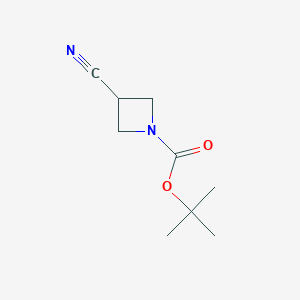
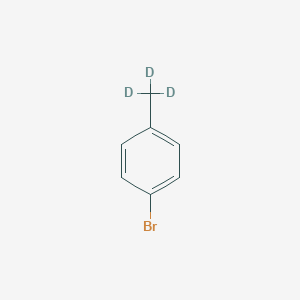
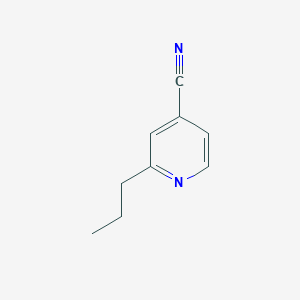
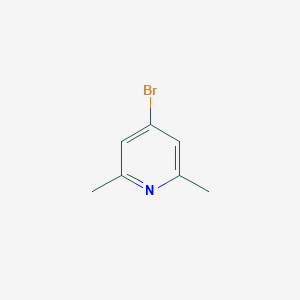


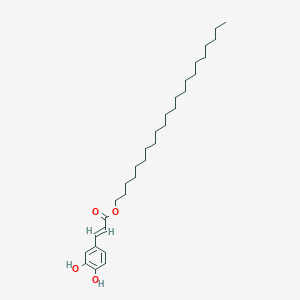
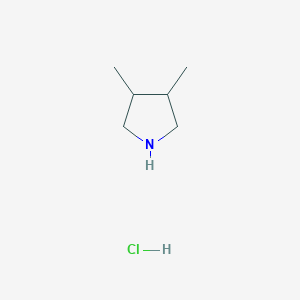
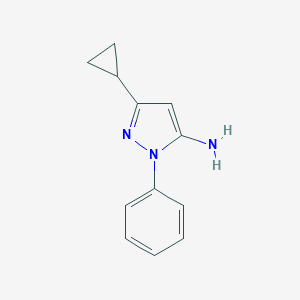
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)
